1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

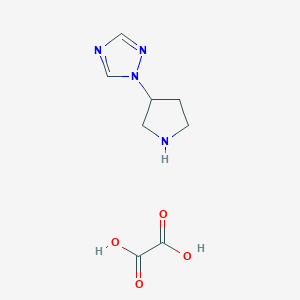

oxalic acid;1-pyrrolidin-3-yl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.C2H2O4/c1-2-7-3-6(1)10-5-8-4-9-10;3-1(4)2(5)6/h4-7H,1-3H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHCLSFOENOFMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=NC=N2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate: A Key Intermediate in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Pillar in Advanced Therapeutics

In the landscape of modern medicinal chemistry, the final active pharmaceutical ingredient (API) often stands in the spotlight, celebrated for its therapeutic efficacy. However, the journey to these life-altering molecules is paved by a series of critical, yet often unheralded, chemical intermediates. 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate is a quintessential example of such a pivotal building block. This technical guide aims to provide a comprehensive overview of this compound, from its fundamental physicochemical properties and synthesis to its crucial role in the generation of cutting-edge therapeutics. For the researcher and drug development professional, a deep understanding of this intermediate is not merely academic; it is a gateway to optimizing synthetic routes, ensuring purity, and ultimately, accelerating the delivery of novel medicines. The strategic importance of this molecule lies in its unique combination of a pyrrolidine ring and a 1,2,4-triazole moiety, a pairing that has proven to be a powerful scaffold in the design of potent enzyme inhibitors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis. The oxalate salt form is typically favored for its crystalline nature, which aids in purification and stability.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₈H₁₂N₄O₄ |

| Molecular Weight | 228.21 g/mol |

| CAS Number | 1956328-09-8 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, typically in the range of 2.0-4.0 ppm. The protons of the triazole ring would appear as distinct singlets in the aromatic region, likely between 8.0 and 9.0 ppm.

-

¹³C NMR: The carbon NMR would display signals corresponding to the methylene carbons of the pyrrolidine ring, the methine carbon of the pyrrolidine attached to the triazole, and the two distinct carbons of the 1,2,4-triazole ring.

-

FT-IR: The infrared spectrum would be characterized by absorption bands corresponding to N-H stretching of the pyrrolidinium ion, C-H stretching of the aliphatic and aromatic rings, C=N and N=N stretching of the triazole ring, and strong absorptions from the carboxylate groups of the oxalate counter-ion.

-

Mass Spectrometry: The mass spectrum of the free base, 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole, would show a molecular ion peak corresponding to its molecular weight of 138.17 g/mol .

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general strategy involves the formation of the pyrrolidine ring, followed by the introduction of the 1,2,4-triazole moiety.

Conceptual Synthetic Workflow:

A conceptual diagram illustrating the key stages in the synthesis of this compound.

Detailed Experimental Protocol (Illustrative):

While a specific, publicly available, step-by-step protocol for the oxalate salt is scarce, a representative synthesis can be constructed based on known chemical transformations for similar molecules. The following is an illustrative protocol that a skilled chemist could adapt.

Step 1: Preparation of a Suitable Pyrrolidine Precursor

A common starting material is a commercially available 3-hydroxypyrrolidine derivative, often with a protecting group on the nitrogen (e.g., Boc-3-hydroxypyrrolidine). The hydroxyl group is then converted to a good leaving group, such as a tosylate or mesylate.

Step 2: Nucleophilic Substitution with 1,2,4-Triazole

The activated pyrrolidine derivative is then reacted with the sodium salt of 1,2,4-triazole. This is a crucial step where the triazole ring is introduced onto the pyrrolidine scaffold.

Step 3: Deprotection of the Pyrrolidine Nitrogen

If a protecting group was used, it is removed in this step. For a Boc group, this is typically achieved under acidic conditions.

Step 4: Formation of the Oxalate Salt

The free base of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole is dissolved in a suitable solvent, and a solution of oxalic acid is added. The desired oxalate salt then precipitates out of the solution and can be collected by filtration.

Application in the Synthesis of PARP Inhibitors: A Gateway to Cancer Therapy

The primary and most significant application of this compound is as a key intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. These targeted cancer therapies have revolutionized the treatment of certain types of cancers, particularly those with deficiencies in DNA repair mechanisms, such as BRCA-mutated ovarian and breast cancers.

Role in the Synthesis of Niraparib:

Niraparib is a potent PARP inhibitor, and its synthesis can utilize a derivative of 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole. A key step in the synthesis of Niraparib involves a Suzuki coupling reaction. While patents provide the general framework, a detailed experimental protocol would involve the coupling of a protected pyrrolidinylphenyl boronic acid derivative with an appropriate indazole partner. The pyrrolidine moiety is critical for the molecule's interaction with the PARP enzyme.

Significance in the Synthesis of Rucaparib:

Similarly, this intermediate is structurally related to building blocks used in the synthesis of Rucaparib, another clinically approved PARP inhibitor. The pyrrolidine ring in Rucaparib plays a crucial role in its binding to the PARP enzyme and its overall pharmacological profile.

The central role of this compound in the synthesis of PARP inhibitors.

Biological Context and Mechanism of Action (of Final Products)

While this compound is not intended for direct therapeutic use, the biological significance of the final products it helps create is profound. PARP inhibitors like Niraparib and Rucaparib function through a mechanism known as synthetic lethality. In cancer cells with mutations in DNA repair genes like BRCA1 and BRCA2, the inhibition of PARP, another key DNA repair enzyme, leads to an accumulation of DNA damage and ultimately, cell death. This targeted approach spares healthy cells that have functional DNA repair pathways, leading to a more favorable side-effect profile compared to traditional chemotherapy.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Small Molecule with a Large Impact

This compound exemplifies the critical importance of chemical intermediates in the pharmaceutical industry. Its unique structural features make it an invaluable building block for the synthesis of complex and highly effective targeted cancer therapies. For researchers and drug development professionals, a comprehensive understanding of this molecule's properties, synthesis, and applications is essential for the continued innovation and advancement of oncological medicine. As the field of targeted therapy continues to expand, the demand for such well-characterized and strategically important intermediates will undoubtedly grow, further cementing the role of molecules like this compound in the future of medicine.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole Oxalate

This guide provides a comprehensive technical overview of the essential physicochemical properties of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate, a pharmaceutical intermediate with significant potential in drug development.[1][2][3][4] Intended for researchers, scientists, and drug development professionals, this document outlines the critical characterization workflows and the scientific rationale behind them. By understanding these core properties, researchers can optimize formulation, ensure stability, and accelerate the development of new therapeutic agents.

Introduction: The Strategic Importance of Salt Selection and Characterization

In pharmaceutical development, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts the drug's therapeutic efficacy, bioavailability, and manufacturability.[5][6] The formation of a salt, such as an oxalate, can significantly modify properties like solubility, stability, and hygroscopicity compared to the free base. 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole, a heterocyclic compound containing basic nitrogen centers, is a prime candidate for salt formation to enhance its pharmaceutical properties.[7][8] The oxalate salt, in particular, is formed by the reaction of the basic pyrrolidine nitrogen with oxalic acid, a common and effective salt former in the pharmaceutical industry.[9][10]

This guide will delve into the essential physicochemical characterization of this compound, providing both the "how" and the "why" for each analytical technique.

Molecular Identity and Fundamental Properties

A foundational step in the characterization of any pharmaceutical compound is the confirmation of its identity and basic molecular properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₄O₄ | PubChem[11] |

| Molecular Weight | 228.21 g/mol | PubChem[11] |

| IUPAC Name | oxalic acid;1-pyrrolidin-3-yl-1,2,4-triazole | PubChem[11] |

| CAS Number | 1956328-09-8 | TargetMol[1] |

| Canonical SMILES | C1C(NC1)N2C=NC=N2.C(=O)(C(=O)O)O | PubChem[11] |

| Component Compounds | CID 19005995 (1-(pyrrolidin-3-yl)-1H-1,2,4-triazole), CID 971 (Oxalic Acid) | PubChem[11] |

These fundamental properties are the bedrock upon which all further characterization is built. The molecular formula and weight are essential for all stoichiometric calculations, while the structural identifiers ensure unambiguous communication among researchers.

Solid-State Characterization: Unveiling the Crystal Structure

The solid-state properties of a drug substance are paramount, influencing everything from bulk powder flow during manufacturing to dissolution rates in the patient.[5][6] For this compound, a thorough solid-state characterization is crucial.

X-Ray Powder Diffraction (XRPD) for Polymorph Screening

Causality: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have drastic effects on a drug's solubility and stability. Identifying and controlling the polymorphic form is a regulatory expectation and a key component of ensuring product consistency. XRPD is the primary tool for this investigation.

Experimental Protocol:

-

A small amount of the sample (typically 10-50 mg) is gently packed into a sample holder.

-

The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles (e.g., 2° to 40°).

-

The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline form.

-

Different batches and samples subjected to various stresses (heat, humidity, grinding) should be analyzed to screen for potential new polymorphs.

Thermal Analysis: Probing Thermal Behavior

Causality: Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for determining the melting point, thermal stability, and presence of solvates or hydrates.[5][6]

Experimental Protocol (DSC):

-

A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum pan.

-

The sample pan and an empty reference pan are heated at a constant rate (e.g., 10 °C/min).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Endothermic events, such as melting, and exothermic events, such as decomposition, are recorded. The melting point of an oxalate salt can be a key indicator of its stability.[12]

Experimental Protocol (TGA):

-

A slightly larger sample (5-10 mg) is placed in a high-purity pan.

-

The sample is heated at a controlled rate in a defined atmosphere (e.g., nitrogen).

-

The mass of the sample is continuously monitored as a function of temperature.

-

Mass loss at specific temperatures can indicate the loss of solvent or water (desolvation/dehydration) or decomposition.

Infrared (IR) Spectroscopy for Functional Group Confirmation

Causality: IR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups and to verify the formation of the oxalate salt. The protonation of the pyrrolidine nitrogen by oxalic acid leads to characteristic shifts in the IR spectrum.[9]

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact.

-

The infrared spectrum is recorded.

-

Key vibrational bands to monitor include the N-H stretch of the protonated amine (typically a broad band), the C=O stretch of the oxalate anion, and vibrations associated with the triazole and pyrrolidine rings.[8][9]

Caption: Workflow for the solid-state characterization of the oxalate salt.

Solution-State Properties: Solubility and Ionization

The behavior of a drug in solution is fundamental to its absorption and bioavailability. For an orally administered drug, aqueous solubility is often a rate-limiting step.

Aqueous Solubility Determination

Causality: The primary reason for forming a salt is often to increase the aqueous solubility of a poorly soluble free base.[12] Quantifying this improvement is essential. Solubility should be determined in various aqueous media, including biorelevant media, to predict in vivo performance.

Experimental Protocol (Equilibrium Solubility Method):

-

An excess of the solid compound is added to a known volume of the desired medium (e.g., water, phosphate-buffered saline pH 7.4).

-

The resulting slurry is agitated at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-72 hours).

-

The suspension is filtered to remove undissolved solids.

-

The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa

Causality: The pKa, or ionization constant, governs the extent to which a molecule is ionized at a given pH. This is critical as the ionization state affects solubility, permeability across biological membranes, and interactions with target receptors. For this compound, the pKa of the pyrrolidine nitrogen and the two pKa values of oxalic acid are the relevant parameters.

Experimental Protocol (Potentiometric Titration):

-

A known concentration of the compound is dissolved in water or a co-solvent system.

-

The solution is titrated with a standardized acid or base.

-

The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

-

The pKa values are determined from the inflection points of the resulting titration curve.

Caption: Key workflows for determining solution-state properties.

Stability and Hygroscopicity

A drug product must remain stable throughout its shelf life. Understanding the inherent stability of the drug substance is the first step in developing a stable formulation.

Hygroscopicity Assessment

Causality: The tendency of a material to absorb moisture from the atmosphere can impact its physical and chemical stability, as well as its handling properties. Dynamic Vapor Sorption (DVS) is the standard technique for this assessment.

Experimental Protocol (DVS):

-

A sample is placed in a microbalance within a humidity- and temperature-controlled chamber.

-

The sample is dried under a stream of dry nitrogen.

-

The relative humidity (RH) is then increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments), and the change in mass is recorded at each step once equilibrium is reached.

-

A sorption/desorption isotherm is generated, from which the hygroscopicity can be classified.

Solid-State Chemical Stability

Causality: Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.

Experimental Protocol (Forced Degradation):

-

Solid samples of this compound are exposed to various stress conditions, including:

-

High temperature (e.g., 80 °C)

-

High humidity (e.g., 75% RH)

-

Exposure to light (in a photostability chamber)

-

-

Samples are withdrawn at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Conclusion

The thorough physicochemical characterization of this compound is not merely an academic exercise; it is a fundamental necessity for successful drug development. The methodologies outlined in this guide, from solid-state analysis to stability assessment, provide the critical data needed to understand and control this promising pharmaceutical intermediate. By applying these principles, researchers can mitigate risks, ensure product quality, and ultimately, accelerate the journey from the laboratory to the clinic.

References

- 1. 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate_TargetMol [targetmol.com]

- 2. 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole (oxalate) | illuminated Cell [illuminatedcell.com]

- 3. 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole (oxalate) | Glyko [glyko.com]

- 4. 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole (oxalate) | Vitaceae [vitaceae.org]

- 5. akjournals.com [akjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 9. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound | C8H12N4O4 | CID 118992920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate (CAS: 1956328-09-8): Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate, a heterocyclic compound identified as a key pharmaceutical intermediate. While specific literature on this exact oxalate salt is limited, this document consolidates available data and provides expert-driven insights based on the well-established chemistry of its constituent pyrrolidine and 1,2,4-triazole moieties. The guide covers physicochemical properties, proposes a detailed, plausible synthetic pathway with explanations for each step, outlines robust analytical and characterization methodologies, and explores the potential applications in drug discovery informed by the extensive biological activities of related compounds. This paper is intended for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical research and development.

Introduction and Core Compound Analysis

This compound is a small molecule intermediate used in the synthesis of diverse active pharmaceutical ingredients (APIs).[1][2] Its structure is a composite of two pharmacologically significant heterocycles: a saturated five-membered pyrrolidine ring and an aromatic five-membered 1,2,4-triazole ring. The combination of these scaffolds suggests its utility in building more complex molecules with potential therapeutic value. The pyrrolidine ring, a versatile scaffold in drug discovery, provides a three-dimensional, non-planar structure that can efficiently explore pharmacophore space, while its nitrogen atom confers basicity.[1][[“]] The 1,2,4-triazole moiety is a well-known pharmacophore present in numerous clinically approved drugs, valued for its hydrogen bonding capacity, metabolic stability, and broad range of biological activities, including antifungal, anticancer, and antiviral properties.[4][5]

The compound is supplied as an oxalate salt, a common strategy in pharmaceutical chemistry to improve the crystallinity, stability, and handling of amine-containing intermediates.[6][7] The salt formation occurs between the basic secondary amine of the pyrrolidine ring and the dicarboxylic oxalic acid.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1956328-09-8 | MedChemExpress[8] |

| Molecular Formula | C₈H₁₂N₄O₄ | MedChemExpress[8] |

| Molecular Weight | 228.21 g/mol | PubChem[9] |

| Appearance | White to off-white solid | MedChemExpress[8] |

| Purity (Typical) | ≥97% (LCMS) | MedChemExpress[8] |

| IUPAC Name | oxalic acid;1-pyrrolidin-3-yl-1,2,4-triazole | PubChem[9] |

Proposed Synthesis Pathway and Methodologies

While a specific, validated synthetic protocol for this compound is not publicly detailed in the literature, a scientifically sound and efficient route can be designed based on established organic chemistry principles and published syntheses of analogous structures.[10][11] The proposed pathway begins with commercially available, protected pyrrolidine precursors and involves a regioselective N-alkylation of the 1,2,4-triazole ring, followed by deprotection and salt formation.

The critical step is the regioselective alkylation of 1,2,4-triazole, which has two potentially reactive nitrogen atoms (N1 and N4). Alkylation reactions of 1,2,4-triazole often yield a mixture of N1 and N4 substituted isomers.[12] However, reaction conditions can be optimized to favor the desired N1 isomer, which is often the more thermodynamically stable product.[13][14]

Illustrative Synthetic Scheme

The proposed three-step synthesis is outlined below. The rationale is to use a protected form of 3-hydroxypyrrolidine to introduce a good leaving group, which then facilitates a nucleophilic substitution reaction with the sodium salt of 1,2,4-triazole.

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol (Illustrative)

Step 1: Synthesis of tert-butyl 3-((tosyloxy)pyrrolidine)-1-carboxylate

-

Causality: The hydroxyl group of N-Boc-3-hydroxypyrrolidine is a poor leaving group. Converting it to a tosylate ester dramatically enhances its leaving group ability, preparing the molecule for nucleophilic substitution by the triazole anion. Pyridine acts as a base to neutralize the HCl generated during the reaction.

-

Protocol:

-

Dissolve N-Boc-3-hydroxypyrrolidine (1 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.5 eq.) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq.).

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylated product, which can be used in the next step without further purification or purified by column chromatography.

-

Step 2: Synthesis of tert-butyl 3-(1H-1,2,4-triazol-1-yl)pyrrolidine-1-carboxylate

-

Causality: This is a classic SN2 reaction. 1,2,4-triazole is deprotonated by a strong base like sodium hydride (NaH) to form the triazolide anion, a potent nucleophile. This anion then displaces the tosylate group on the pyrrolidine ring.[12] Dimethylformamide (DMF) is an ideal polar aprotic solvent for this type of reaction. Heating is often required to drive the reaction to completion.

-

Protocol:

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF at 0 °C under nitrogen, add a solution of 1H-1,2,4-triazole (1.1 eq.) in DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases.

-

Add a solution of tert-butyl 3-((tosyloxy)pyrrolidine)-1-carboxylate (1 eq.) in DMF to the reaction mixture.

-

Heat the reaction to 80-90 °C and stir for 12-24 hours, monitoring by TLC or LCMS.

-

After cooling to room temperature, carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to isolate the desired N1-alkylated isomer.

-

Step 3: Synthesis of this compound

-

Causality: The tert-butyloxycarbonyl (Boc) protecting group is acid-labile and is efficiently removed under strong acidic conditions, such as with HCl in dioxane, to yield the free secondary amine.[11] The resulting free base is then treated with oxalic acid. The oxalate salt is often a highly crystalline solid that readily precipitates from a suitable organic solvent like isopropanol (IPA), providing a simple and effective method for purification.[6]

-

Protocol:

-

Dissolve the purified Boc-protected intermediate (1 eq.) in a 4M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Concentrate the reaction mixture to dryness under reduced pressure to obtain the hydrochloride salt of the free base.

-

Dissolve the crude hydrochloride salt in isopropanol (IPA). Neutralize with a suitable base (e.g., NaHCO₃ solution) and extract the free base into an organic solvent like DCM. Dry and concentrate to obtain the pure free base.

-

Dissolve the free base in a minimal amount of hot IPA.

-

In a separate flask, dissolve oxalic acid (1 eq.) in IPA.

-

Add the oxalic acid solution dropwise to the free base solution.

-

Allow the mixture to cool to room temperature, then place it in a freezer to facilitate precipitation.

-

Collect the resulting white precipitate by vacuum filtration, wash with cold IPA and then diethyl ether, and dry under vacuum to yield the final oxalate salt.

-

Analytical and Spectroscopic Characterization

Robust analytical methods are essential to confirm the identity, purity, and quality of the synthesized intermediate. The following techniques are standard for a molecule of this type.

Liquid Chromatography-Mass Spectrometry (LCMS)

-

Purpose: To confirm the molecular weight and assess the purity of the final compound and reaction intermediates.

-

Methodology: A reverse-phase HPLC method, likely using a C18 column, would be appropriate.[15] A gradient elution with mobile phases of water and acetonitrile (both typically containing 0.1% formic acid to aid ionization) is standard. Detection would be via a UV detector and a mass spectrometer (e.g., ESI+ mode) to confirm the mass of the protonated free base [M+H]⁺. A purity of >97% is a typical quality standard.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To provide unequivocal structural confirmation of the molecule.[9] Both ¹H and ¹³C NMR are required.

-

¹H NMR: Key expected signals would include:

-

Two distinct singlets in the aromatic region (typically δ 8.0-9.0 ppm) corresponding to the two protons on the 1,2,4-triazole ring.[16]

-

A multiplet in the region of δ 4.5-5.5 ppm for the CH proton of the pyrrolidine ring attached to the triazole nitrogen.

-

A series of multiplets between δ 2.0-4.0 ppm corresponding to the other CH₂ protons of the pyrrolidine ring.

-

A broad signal for the two N-H protons of the protonated pyrrolidinium cation.

-

-

¹³C NMR: Expected signals would include:

-

Two signals for the triazole carbons (typically δ 140-155 ppm).

-

A signal for the oxalate carbonyl carbons (typically > δ 160 ppm).

-

Three distinct signals for the pyrrolidine carbons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Purpose: To identify key functional groups.

-

Expected Peaks: Characteristic absorption bands would include N-H stretching from the pyrrolidinium cation (broad, ~2700-3300 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), C=N and C=C stretching from the triazole ring (~1500-1600 cm⁻¹), and strong C=O stretching from the oxalate anion (~1700 cm⁻¹).[17]

Caption: Standard analytical workflow for quality control.

Potential Applications in Drug Development

As an intermediate, the direct biological activity of this compound is not its primary feature. Its value lies in providing a versatile building block for constructing more complex drug candidates. The pyrrolidine nitrogen offers a convenient handle for further functionalization, for example, through reductive amination, acylation, or alkylation reactions.[10]

The combination of the pyrrolidine and 1,2,4-triazole scaffolds is prevalent in compounds targeting a wide array of diseases:

-

Antifungal Agents: The 1,2,4-triazole ring is the core component of azole antifungals (e.g., Fluconazole, Voriconazole), which inhibit the enzyme lanosterol 14α-demethylase, crucial for fungal cell membrane synthesis.[4]

-

Anticancer Agents: Numerous 1,2,4-triazole derivatives have demonstrated potent anticancer activity through various mechanisms.[18]

-

Anticonvulsant and CNS Agents: The structural features of these heterocycles are found in molecules designed to treat central nervous system disorders, including epilepsy and anxiety.[8]

-

Antiviral and Antimicrobial Agents: The triazole nucleus is a key feature in antiviral drugs like Ribavirin and has been incorporated into novel antibacterial scaffolds.[4][5]

The pyrrolidine moiety adds stereochemistry and a 3D architecture that can enhance binding affinity and selectivity for biological targets.[1][19] Therefore, this intermediate is a valuable starting point for generating libraries of novel compounds for screening against these and other therapeutic targets.

Conclusion

This compound (CAS 1956328-09-8) is a well-defined chemical intermediate with significant potential in medicinal chemistry and drug development. While direct, peer-reviewed studies on this specific compound are scarce, its structure is composed of two highly valuable heterocyclic systems. This guide has provided a robust, scientifically-grounded framework for its synthesis, characterization, and application. By leveraging established chemical principles, researchers can confidently produce and utilize this intermediate as a foundational building block in the rational design and discovery of next-generation therapeutics. The proposed protocols and analytical methods serve as a validated starting point for laboratory work, ensuring both efficiency and quality control in the research and development pipeline.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole (oxalate) | Artepal [artepal.org]

- 3. consensus.app [consensus.app]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Sciencemadness Discussion Board - oxalic acid reaction with secondary amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.aip.org [pubs.aip.org]

- 17. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

Technical Guide: Physicochemical Properties and Analysis of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole Oxalate

Abstract

This technical guide provides a comprehensive overview of the molecular formula, molecular weight, and essential physicochemical characteristics of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate. This compound is a key intermediate and building block in modern medicinal chemistry, integrating the structurally significant pyrrolidine and 1,2,4-triazole scaffolds.[1][2] The formation of its oxalate salt enhances stability, crystallinity, and handling properties, making it suitable for drug development pipelines.[3][4] This document details the precise calculation of its molecular weight, outlines authoritative methods for its synthesis and characterization—including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—and offers expert insights into the rationale behind these standard analytical protocols. It is intended for researchers, chemists, and drug development professionals who require a definitive reference for this compound.

Introduction

The convergence of saturated heterocycles like pyrrolidine with aromatic, nitrogen-rich systems such as 1,2,4-triazole represents a powerful strategy in drug discovery. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous clinical drugs, valued for its metabolic stability and its capacity to act as a hydrogen bond donor and acceptor.[1][2] Similarly, the pyrrolidine ring is a prevalent motif that imparts favorable pharmacokinetic properties, including improved aqueous solubility and three-dimensional complexity for enhanced target binding.

1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole serves as a versatile synthetic intermediate.[5][6] To facilitate its use in multi-step syntheses, it is commonly prepared and stored as an oxalate salt. Salt formation with dicarboxylic acids like oxalic acid is a standard industry practice to convert basic, often oily or amorphous, free bases into stable, crystalline solids with well-defined melting points and improved handling characteristics.[3][4] This guide provides the foundational physicochemical data and analytical procedures necessary for the confident identification, purity assessment, and application of its oxalate salt form.

Molecular Formula and Weight Determination

The accurate determination of molecular weight is the first critical step in the characterization of any chemical entity. The molecular formula of the oxalate salt is derived by combining the molecular formula of the free base, 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole, with that of oxalic acid.

Component Analysis

-

1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole (Free Base):

-

Pyrrolidine Ring: C₄H₈N

-

1,2,4-Triazole Ring: C₂H₂N₃

-

Combined Structure Analysis: The structure consists of a pyrrolidine ring attached at its 3-position to a nitrogen atom of a 1H-1,2,4-triazole ring.

-

Molecular Formula: C₆H₁₀N₄ [7]

-

-

Oxalic Acid:

Calculation of Molecular Weight

The total molecular weight of the 1:1 oxalate salt is the sum of the molecular weights of the two components. Calculations are based on the standard atomic weights of the constituent elements.[13][14][15][16][17]

| Component | Formula | Element | Atomic Weight ( g/mol ) | Atom Count | Subtotal ( g/mol ) |

| Free Base | C₆H₁₀N₄ | Carbon (C) | 12.011 | 6 | 72.066 |

| Hydrogen (H) | 1.008 | 10 | 10.080 | ||

| Nitrogen (N) | 14.007 | 4 | 56.028 | ||

| Subtotal (Free Base) | 138.174 | ||||

| Oxalic Acid | C₂H₂O₄ | Carbon (C) | 12.011 | 2 | 24.022 |

| Hydrogen (H) | 1.008 | 2 | 2.016 | ||

| Oxygen (O) | 15.999 | 4 | 63.996 | ||

| Subtotal (Oxalic Acid) | 90.034 | ||||

| Total Salt | C₈H₁₂N₄O₄ | 228.208 |

-

Final Molecular Formula: C₈H₁₂N₄O₄ (or C₆H₁₀N₄·C₂H₂O₄)

-

Final Molecular Weight: 228.21 g/mol

Synthesis and Purification Workflow

The synthesis of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole typically involves the reaction of a protected 3-azidopyrrolidine with a suitable precursor for the triazole ring, followed by deprotection.[18] The formation of the oxalate salt is the final purification and isolation step.

Rationale for Oxalate Salt Formation

The free base form of the title compound contains a secondary amine within the pyrrolidine ring, which is basic. This basicity can make the compound difficult to handle as a solid and may lead to instability. Forming a salt with oxalic acid addresses several challenges:

-

Crystallinity: Oxalate salts often form highly ordered, stable crystalline lattices, transforming oils or amorphous solids into free-flowing powders.[3][4]

-

Purity: Crystallization is an excellent purification technique, effectively removing process-related impurities.

-

Stability: Salt formation protects the basic amine from atmospheric carbon dioxide and potential degradation pathways.

-

Stoichiometry: Oxalic acid is a dicarboxylic acid, allowing for the formation of well-defined 1:1 or 2:1 (base:acid) salts.

Generalized Synthesis and Salt Formation Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent purification via oxalate salt formation.

Caption: Workflow for Synthesis and Purification.

Analytical Characterization Protocols

To confirm the identity, structure, and purity of this compound, a combination of spectroscopic and chromatographic techniques is required. The protocols below are self-validating; for instance, the mass confirmed by MS must correspond to the structure elucidated by NMR, which in turn must present as a single major peak in HPLC.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of the free base and confirm the presence of both the heterocyclic core and the oxalate counter-ion.

Methodology:

-

Sample Preparation: Dissolve ~10 mg of the oxalate salt in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for oxalate salts to clearly observe exchangeable protons.

-

¹H NMR Analysis:

-

Expected Signals (in D₂O):

-

Triazole Protons: Two distinct singlets or doublets in the aromatic region (~8.0-9.0 ppm), corresponding to the two C-H protons on the 1,2,4-triazole ring.

-

Pyrrolidine Methine (CH-N): A multiplet (~4.5-5.0 ppm) for the proton at the C3 position, adjacent to the triazole nitrogen.

-

Pyrrolidine Methylenes (CH₂): A series of complex multiplets in the aliphatic region (~2.0-4.0 ppm) corresponding to the four protons on the pyrrolidine ring.

-

-

Causality: The distinct chemical shifts are caused by the different electronic environments of the protons. The deshielded triazole protons are characteristic of aromatic systems, while the aliphatic pyrrolidine protons appear upfield.

-

-

¹³C NMR Analysis:

-

Expected Signals:

-

Oxalate Carbons: A signal in the highly deshielded region (~160-170 ppm) corresponding to the two equivalent carboxylate carbons of the oxalate counter-ion.

-

Triazole Carbons: Two signals in the aromatic region (~140-155 ppm).

-

Pyrrolidine Carbons: Three distinct signals in the aliphatic region (~30-60 ppm).

-

-

Trustworthiness: The presence of the oxalate signal in the ¹³C spectrum, along with the correct number and type of signals for the free base, provides unambiguous confirmation of the salt's identity.

-

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the free base cation and assess the sample's purity.

Methodology:

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the oxalate salt in a mixture of water and acetonitrile.

-

Chromatographic Conditions (HPLC):

-

Column: C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.8 mL/min.

-

Detection: UV at 210 nm.

-

-

Mass Spectrometry Conditions (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis: Scan for the protonated molecular ion [M+H]⁺.

-

Expected Result: A major peak at m/z 139.0978, corresponding to the exact mass of the C₆H₁₀N₄ free base plus a proton (C₆H₁₁N₄⁺).

-

Expertise: Using formic acid in the mobile phase ensures the amine is protonated, which is essential for efficient ionization in ESI+ mode and good chromatographic peak shape. The purity is determined by the area percentage of the main peak in the UV chromatogram.

-

Analytical Workflow Validation

The relationship between these analytical techniques forms a self-validating loop for structural confirmation and purity assessment.

Caption: Inter-validation of Analytical Methods.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. US10449203B2 - Tianeptine oxalate salts and polymorphs - Google Patents [patents.google.com]

- 4. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole (oxalate) | Artepal [artepal.org]

- 6. 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole (oxalate) | Vitaceae [vitaceae.org]

- 7. PubChemLite - 1-(pyrrolidin-3-yl)-1h-1,2,4-triazole dihydrochloride (C6H10N4) [pubchemlite.lcsb.uni.lu]

- 8. byjus.com [byjus.com]

- 9. Oxalic acid - Wikipedia [en.wikipedia.org]

- 10. Oxalic Acid Formula - Structure and Equivalent Weight [pw.live]

- 11. quora.com [quora.com]

- 12. Oxalic Acid Formula - Explanation, Structural and Molecular Formula, and FAQs [vedantu.com]

- 13. webqc.org [webqc.org]

- 14. C (Carbon) - molar and relative molecular mass [your-online.ru]

- 15. homework.study.com [homework.study.com]

- 16. quora.com [quora.com]

- 17. Molecular weight of carbon [convertunits.com]

- 18. Facile diverted synthesis of pyrrolidinyl triazoles using organotrifluoroborate: discovery of potential mPTP blockers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01967A [pubs.rsc.org]

The 1,2,4-Triazole Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms, has solidified its position as a cornerstone in the field of medicinal chemistry.[1] Its remarkable versatility and favorable pharmacological profile have led to its designation as a "privileged scaffold," a core structure that can be readily modified to interact with a wide array of biological targets.[1][2] This technical guide provides a comprehensive exploration of the multifaceted role of the 1,2,4-triazole moiety, delving into its fundamental properties, diverse therapeutic applications, and the underlying mechanisms that govern its biological activity. The content herein is designed to equip researchers and drug development professionals with the in-depth knowledge required to effectively leverage this critical pharmacophore in the design of next-generation therapeutics.

The Physicochemical and Pharmacokinetic Advantage of the 1,2,4-Triazole Core

The widespread utility of the 1,2,4-triazole ring in drug design can be attributed to its unique combination of physicochemical properties. This aromatic heterocycle is metabolically stable and possesses the ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological receptors.[3] Its polar nature often enhances the solubility of parent molecules, a crucial factor in improving the pharmacokinetic profile of a drug candidate.[3][4] Furthermore, the 1,2,4-triazole can act as a bioisostere for amides, esters, and carboxylic acids, allowing for the substitution of these more labile functional groups to improve metabolic stability without sacrificing biological activity.[5][6]

The 1,2,4-triazole exists in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being the more stable form.[2][7] This structural feature, along with the strategic placement of its three nitrogen atoms, allows for a diverse range of substitutions, enabling the fine-tuning of a compound's steric and electronic properties to optimize its interaction with a specific biological target.

A Broad Spectrum of Therapeutic Applications

The 1,2,4-triazole nucleus is a key component in a multitude of clinically approved drugs and investigational agents across a wide range of therapeutic areas.[8][9] Its ability to serve as a versatile pharmacophore has led to the development of potent antifungal, anticancer, antiviral, antibacterial, and anti-inflammatory agents.[2][8]

Antifungal Agents: The Vanguard of Triazole Therapeutics

The most well-established and commercially successful application of the 1,2,4-triazole scaffold is in the development of antifungal drugs.[1][10] Marketed drugs such as fluconazole, itraconazole, and voriconazole are mainstays in the treatment of systemic fungal infections.[7][10]

Mechanism of Action: The primary antifungal mechanism of 1,2,4-triazole-based drugs is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][10] This enzyme plays a critical role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][11] The N4 nitrogen of the triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting the conversion of lanosterol to ergosterol.[12] This leads to an accumulation of toxic sterol intermediates, which alters the integrity and fluidity of the fungal cell membrane, ultimately inhibiting fungal growth.[1][13]

Mechanism of 1,2,4-triazole antifungal activity.

Anticancer Agents: A Multifaceted Approach to Oncology

The 1,2,4-triazole scaffold has emerged as a promising framework for the development of novel anticancer agents.[1][14] Derivatives incorporating this moiety have demonstrated significant antiproliferative activity through various mechanisms of action.[3][14]

Mechanisms of Action:

-

Enzyme Inhibition: A significant number of 1,2,4-triazole-based anticancer compounds function as enzyme inhibitors.[14] For instance, letrozole and anastrozole are potent non-steroidal aromatase inhibitors used in the treatment of hormone-responsive breast cancer.[4][15] Other derivatives have shown inhibitory activity against kinases, topoisomerases, and carbonic anhydrases, all of which are critical targets in cancer therapy.[14]

-

Tubulin Polymerization Inhibition: Certain 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[16] These compounds often compete with colchicine for its binding site on tubulin.[16]

-

DNA Intercalation: Some hybrid molecules containing a 1,2,4-triazole ring can intercalate into DNA, disrupting DNA replication and transcription, and ultimately inducing cancer cell death.[2]

Diverse anticancer mechanisms of 1,2,4-triazoles.

Antiviral and Antimicrobial Applications

The versatility of the 1,2,4-triazole moiety extends to the development of antiviral and antibacterial agents.[5][17] Ribavirin, a broad-spectrum antiviral drug, is a notable example of a commercially successful 1,2,4-triazole-containing therapeutic.[9][18] In the realm of antibacterial research, 1,2,4-triazole derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains.[19][20]

Synthesis of the 1,2,4-Triazole Core: A Practical Workflow

The synthesis of the 1,2,4-triazole ring can be achieved through various methods, with the choice of synthetic route often depending on the desired substitution pattern. A common and versatile approach involves the cyclization of thiosemicarbazide derivatives.

Experimental Protocol: Synthesis of a 4-Amino-5-substituted-1,2,4-triazole-3-thiol

This protocol outlines a general procedure for the synthesis of a key intermediate in the development of many biologically active 1,2,4-triazole derivatives.

-

Step 1: Preparation of the Thiosemicarbazide. An equimolar mixture of a substituted benzoic acid and thiosemicarbazide is heated in a suitable solvent (e.g., ethanol) under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold solvent, and dried to yield the corresponding thiosemicarbazide derivative.

-

Step 2: Cyclization to the 1,2,4-Triazole. The synthesized thiosemicarbazide is dissolved in an alkaline solution (e.g., 8% aqueous sodium hydroxide) and refluxed for 4-6 hours. The reaction mixture is then cooled and acidified with a dilute acid (e.g., hydrochloric acid) to precipitate the 4-amino-5-substituted-1,2,4-triazole-3-thiol. The product is collected by filtration, washed with water, and recrystallized from an appropriate solvent.

General workflow for 1,2,4-triazole synthesis.

Structure-Activity Relationships (SAR) and Drug Design

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of the substituents on the triazole ring and any appended scaffolds. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

| Therapeutic Area | Key Structural Features for Enhanced Activity | Illustrative Examples |

| Antifungal | Halogen-substituted phenyl rings are often crucial for potent activity. The length and nature of the side chain attached to the triazole ring influence the antifungal spectrum.[2] | Fluconazole, Itraconazole |

| Anticancer | The presence of bulky aromatic groups can enhance binding to target enzymes. The introduction of specific functional groups can modulate selectivity for different cancer cell lines.[14][15] | Letrozole, Anastrozole |

| Antibacterial | Hybrid molecules incorporating a 1,2,4-triazole moiety with known antibacterial pharmacophores (e.g., quinolones) often exhibit enhanced activity, particularly against resistant strains.[19] | Ciprofloxacin-1,2,4-triazole hybrids |

Future Perspectives and Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Pharmacological significance of triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lifechemicals.com [lifechemicals.com]

- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. isres.org [isres.org]

- 12. benchchem.com [benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Therapeutic Potential of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the 1,2,4-triazole ring stands as a versatile and highly sought-after heterocyclic motif. Its unique physicochemical properties, including its ability to participate in hydrogen bonding, its dipole character, and its relative metabolic stability, have established it as a "privileged scaffold" in drug design.[1][2] The incorporation of a pyrrolidine ring, another key pharmacophore found in numerous natural products and synthetic drugs, at the N1-position of the 1,2,4-triazole core, gives rise to the 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole framework. This combination of two biologically relevant moieties has sparked considerable interest in the scientific community, leading to the exploration of its potential across a spectrum of therapeutic areas. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic promise of 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole derivatives for researchers, scientists, and drug development professionals.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole derivatives typically involves a multi-step approach, beginning with the construction of a suitable pyrrolidine precursor. A common and efficient method involves the epoxide ring-opening of a protected 3-azabicyclo[3.1.0]hexane derivative. This strategy allows for the stereoselective introduction of substituents on the pyrrolidine ring.

A general synthetic workflow is depicted below:

Figure 1: General synthetic workflow for 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole derivatives.

Detailed Experimental Protocol: Synthesis of a Precursor

A key precursor, trans-1-(4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride, can be synthesized from tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate. The epoxide ring is opened, followed by methylation under basic conditions and subsequent deprotection to yield the desired pyrrolidine-triazole salt.[3] This salt can then be used as a versatile starting material for the synthesis of a library of N-substituted derivatives by reacting it with various substituted benzoyl chlorides or benzyl bromides.[3]

A Spectrum of Biological Activities: From Microbes to Mammalian Cells

Derivatives of the 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics.

Antimicrobial and Antifungal Potential: Combating Infectious Diseases

The 1,2,4-triazole nucleus is a well-established pharmacophore in antifungal therapy, with blockbuster drugs like fluconazole and itraconazole featuring this core structure.[4] The mechanism of action of many azole antifungals involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5]

While comprehensive studies on the antimicrobial and antifungal activities of 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole derivatives are still emerging, preliminary findings are encouraging. For instance, certain derivatives of 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione bearing a pyrrolidinyl substituent have shown potent activity against Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL.[6] This activity was comparable to the standard drug cefuroxime.[6]

Table 1: Antimicrobial Activity of Selected Pyrrolidinyl-Triazole Derivatives

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| 4-(4-bromophenyl)-5-(4-chlorophenyl)-2-(pyrrolidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Bacillus subtilis | 31.25 | [6] |

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The fight against cancer is a major focus of modern drug discovery, and heterocyclic compounds, including triazoles, have emerged as a rich source of novel anticancer agents.[7][8] The anticancer properties of 1,2,4-triazole derivatives are often attributed to their ability to interfere with various cellular processes, such as cell cycle progression and apoptosis.[9]

While research on the anticancer potential of the specific 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole scaffold is in its early stages, studies on closely related structures provide a strong rationale for their investigation. For example, a series of novel tetrazolopyrrolidine-1,2,3-triazole analogues have demonstrated significant anticancer activity against a panel of human cancer cell lines.[2]

Table 2: Anticancer Activity of Related Pyrrolidine-Triazole Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| Tetrazolopyrrolidine-1,2,3-triazole analog 7a | HeLa (Cervical Cancer) | 0.32 ± 1.00 | [2] |

| Tetrazolopyrrolidine-1,2,3-triazole analog 7i | HeLa (Cervical Cancer) | 1.80 ± 0.22 | [2] |

| Tetrazolopyrrolidine-1,2,3-triazole analog 7h | MCF-7 (Breast Cancer) | 3.20 ± 1.40 | [2] |

| Tetrazolopyrrolidine-1,2,3-triazole analog 7b | HepG2 (Liver Cancer) | 0.97 ± 0.12 | [2] |

These findings strongly suggest that the incorporation of a pyrrolidine ring into a triazole scaffold can lead to potent anticancer agents. Further exploration of the 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole core in this context is highly warranted.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. A key target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[10][11]

Recent studies have highlighted the potential of pyrrolo-triazole derivatives as selective COX-2 inhibitors. A series of N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone demonstrated significant and selective COX-2 inhibitory activity.[10][12]

Table 3: COX-1 and COX-2 Inhibitory Activity of Pyrrolo[3,4-d]pyridazinone-Triazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 8b | 95.75 | 49.79 | 1.92 | [10] |

| 9a | 70.96 | 47.83 | 1.48 | [10] |

| 11a | 85.32 | 48.12 | 1.77 | [10] |

| 11b | 78.64 | 48.96 | 1.61 | [10] |

| Meloxicam (Reference) | 83.7 | 59.2 | 1.41 | [10] |

The data suggests that the pyrrolo-triazole scaffold can be effectively tailored to achieve selective COX-2 inhibition, offering a potential therapeutic advantage by minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Figure 2: Simplified schematic of the cyclooxygenase (COX) pathway and the site of action for selective COX-2 inhibitors.

Methodologies for Biological Evaluation: A Practical Guide

To rigorously assess the therapeutic potential of novel 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole derivatives, standardized and validated in vitro assays are essential. The following section provides detailed, step-by-step protocols for key biological evaluations.

Anticancer Activity: The MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[13][14][15]

Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (1-(pyrrolidin-3-yl)-1H-1,2,4-triazole derivatives) and appropriate controls (vehicle and positive control) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Figure 3: Workflow for the MTT cell viability assay.

Antimicrobial and Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[1][16]

Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution of Compounds: Prepare serial two-fold dilutions of the 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole derivatives in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Figure 4: Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity: In Vitro COX Inhibition Assay

The ability of the synthesized compounds to inhibit COX-1 and COX-2 can be evaluated using commercially available colorimetric or fluorometric inhibitor screening assays.[12][17]

Protocol: In Vitro COX Inhibition Assay

-

Reagent Preparation: Prepare the assay buffer, heme, and COX-1 or COX-2 enzyme solutions according to the manufacturer's instructions.

-

Inhibitor Incubation: Add the test compounds (1-(pyrrolidin-3-yl)-1H-1,2,4-triazole derivatives) at various concentrations to the wells of a 96-well plate containing the enzyme and co-factors. Include a vehicle control and a known COX inhibitor as a positive control.

-

Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.

-

Detection: Measure the peroxidase activity of COX, which is proportional to the prostaglandin production, using a colorimetric or fluorometric substrate.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Structure-Activity Relationship (SAR) and Future Directions

Preliminary SAR studies on related pyrrolo-triazole scaffolds suggest that the nature and position of substituents on both the pyrrolidine and the triazole rings, as well as any appended functionalities, significantly influence the biological activity. For instance, in the case of the pyrrolo[3,4-d]pyridazinone-triazole derivatives, the substituents on the N-phenyl ring of the triazole moiety played a crucial role in determining the COX-2 selectivity.[10]

Future research in this area should focus on:

-

Expansion of the Compound Library: Synthesizing a broader range of 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole derivatives with diverse substitutions to establish a comprehensive SAR.

-

In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms underlying the observed biological activities. For example, identifying the specific cellular targets in cancer cells or the key interactions with microbial enzymes.

-

In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Computational Modeling: Employing molecular docking and other computational tools to guide the rational design of more potent and selective derivatives.

Conclusion

The 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole scaffold represents a promising and largely untapped area for the discovery of novel therapeutic agents. The convergence of two pharmacologically significant heterocycles within a single molecular framework provides a rich platform for generating diverse chemical libraries with a high potential for biological activity. The preliminary evidence for antimicrobial, anticancer, and anti-inflammatory properties underscores the therapeutic versatility of these compounds. This technical guide provides a foundational understanding and practical methodologies to empower researchers in the continued exploration and development of 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole derivatives as the next generation of innovative medicines.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Novel 1-[4-(Aminosulfonyl)phenyl]-1H-1,2,4-triazole derivatives with remarkable selective COX-2 inhibition: design, synthesis, molecular docking, anti-inflammatory and ulcerogenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnrjournal.com [pnrjournal.com]

- 6. researchhub.com [researchhub.com]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. microbiologyjournal.org [microbiologyjournal.org]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. atcc.org [atcc.org]

- 16. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis of 1,2,4-Triazole Compounds

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms, a structural motif that has proven to be a cornerstone in modern drug discovery.[1][2][3] Its remarkable metabolic stability, coupled with its ability to act as both a hydrogen bond donor and acceptor, makes it an invaluable pharmacophore for interacting with biological targets.[4] This versatility has led to the incorporation of the 1,2,4-triazole core into a wide array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including potent antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][4][5][6][7]

More than thirty-five drugs containing this nucleus are currently on the market, a testament to its significance.[4] Notable examples include the antifungal agents Fluconazole and Itraconazole, the antiviral Ribavirin, and the anxiolytic Alprazolam.[7][8] The polar nature of the triazole ring can also enhance the solubility of a drug candidate, significantly improving its overall pharmacological profile.[4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core synthetic strategies for constructing this vital heterocyclic system, from foundational classical reactions to modern, efficient methodologies.

Part 1: Classical Condensation Strategies

The traditional routes to the 1,2,4-triazole ring are dominated by condensation reactions that have been refined over a century. These methods remain fundamental in heterocyclic chemistry for their directness, though they often necessitate harsh reaction conditions.

The Pellizzari Reaction

First reported by Guido Pellizzari in 1911, this reaction provides a direct route to symmetrically or unsymmetrically 3,5-disubstituted 1,2,4-triazoles through the thermal condensation of an amide with an acylhydrazide.[2][9] The primary challenge of the classical Pellizzari reaction is the requirement for high temperatures (often over 200°C) and long reaction times, which can lead to reduced yields and side product formation.[2][9]

Causality and Mechanism: The reaction proceeds via the initial nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the electrophilic carbonyl carbon of the amide.[10] This forms a key acyl amidrazone intermediate. Subsequent intramolecular cyclization, driven by the nucleophilicity of the other nitrogen atom, and a final dehydration cascade under thermal conditions yield the stable, aromatic 1,2,4-triazole ring.[9][10] The high energy barrier for the dehydration step is the primary reason for the requisite high temperatures.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijprajournal.com [ijprajournal.com]

- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. japer.in [japer.in]

- 9. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Note & Synthesis Protocol: 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole Oxalate

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 1-(Pyrrolidin-3-yl)-1H-1,2,4-triazole oxalate, a key heterocyclic building block for pharmaceutical research and drug development.[1][2] The pyrrolidine scaffold is a prevalent feature in many biologically active compounds, valued for its ability to introduce three-dimensional complexity and favorable physicochemical properties.[3] This protocol details a robust and reproducible synthetic route starting from commercially available (R)-3-(Boc-amino)pyrrolidine. The synthesis involves three primary stages: 1) Formation of the 1,2,4-triazole ring via condensation, 2) Acid-catalyzed deprotection of the Boc-protected pyrrolidine nitrogen, and 3) Final conversion to a stable, crystalline oxalate salt. This guide is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles, safety considerations, and characterization data.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence, ensuring high purity and yield at each stage. The strategy relies on the use of the tert-butyloxycarbonyl (Boc) protecting group to ensure regioselectivity during the triazole ring formation. The final product is isolated as an oxalate salt, which often improves the compound's stability, crystallinity, and handling characteristics compared to the free base.[4]

Diagram 1: High-level workflow for the synthesis of the target compound.

Part I: Synthesis of tert-butyl (R)-3-(1H-1,2,4-triazol-1-yl)pyrrolidine-1-carboxylate

Principle and Rationale